Ferric sodium citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

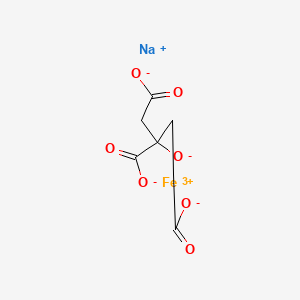

Structure

3D Structure of Parent

Properties

CAS No. |

59938-18-0 |

|---|---|

Molecular Formula |

C6H4FeNaO7 |

Molecular Weight |

266.93 g/mol |

IUPAC Name |

sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;+3;+1/p-3 |

InChI Key |

XJDIIQYURGDWCL-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ferric Sodium Citrate

For Researchers, Scientists, and Drug Development Professionals

The compound known as ferric sodium citrate is a cornerstone in various biomedical and pharmaceutical applications, primarily for its role in iron supplementation and phosphate binding. However, its designation as a singular entity is a misnomer. In reality, "this compound" represents a complex and dynamic system of coordination compounds. This guide provides a detailed exploration of its chemical structure, the underlying principles of its formation, and the analytical techniques used for its characterization, offering a crucial resource for professionals in drug development and scientific research.

Part 1: The Fundamentals of Iron-Citrate Coordination Chemistry

The structure of this compound is not defined by a single molecular formula but rather by the intricate coordination chemistry between ferric iron (Fe³⁺) and the citrate ligand. This interaction is highly sensitive to environmental conditions, particularly pH and the molar ratio of the reactants.

Citric Acid: A Versatile Chelating Agent

Citric acid (H₃C₆H₅O₇) is a tricarboxylic acid with a hydroxyl group, presenting multiple potential binding sites for metal ions. Its ability to act as a chelating agent is fundamental to the formation of ferric citrate complexes. The carboxylate groups and the central hydroxyl group can all participate in coordinating with a ferric ion. The protonation state of citric acid is pH-dependent, which in turn dictates its availability and affinity for binding with Fe³⁺.

dot graph "Citric_Acid_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: Structure of Citric Acid Highlighting Coordination Sites.

Ferric Iron (Fe³⁺) and Its Aqueous Chemistry

In aqueous solutions, the ferric ion (Fe³⁺) does not exist as a free ion but rather as a hydrated species, [Fe(H₂O)₆]³⁺. As the pH increases, this complex undergoes hydrolysis, forming various hydroxo species which can further polymerize. This propensity for hydrolysis and polymerization adds another layer of complexity to the formation of ferric citrate complexes, as citrate must compete with hydroxide ions for coordination to the iron center. Ferric iron typically exhibits a coordination number of six, adopting an octahedral geometry.

Part 2: The Structural Diversity of this compound Complexes

The term "this compound" does not refer to a single stoichiometric compound but rather a mixture of coordination complexes. The specific species present in a given preparation depend on the synthetic conditions.

Speciation: Monomers, Dimers, and Oligomers

Research has shown that the speciation of ferric citrate in aqueous solution is highly dependent on the iron-to-citrate molar ratio and the pH.[1][2]

-

At low pH and with an excess of iron , oligomeric or polymeric complexes tend to form.[3] These are complex structures where multiple iron centers are bridged by citrate and potentially hydroxide ligands.

-

At neutral to high pH and with an excess of citrate , mononuclear complexes, such as [Fe(Cit)₂]⁵⁻, become more prevalent.[1][3]

The sodium ion in "this compound" primarily acts as a counter-ion to balance the negative charge of the ferric citrate complex anions. It is crucial for the overall neutrality of the solid-state material.

dot graph "Ferric_Citrate_Complexes" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853"];

} } Caption: Influence of pH and Molar Ratio on Ferric Citrate Speciation.

The Challenge of a Definitive Structure

The dynamic equilibrium between these different species makes the assignment of a single, definitive chemical structure for "this compound" challenging. Pharmaceutical-grade ferric citrate, such as the active ingredient in certain medications, is manufactured under controlled conditions to ensure a consistent, albeit complex, composition with a defined molar ratio of iron to citrate and a specified degree of hydration.[3]

Part 3: Synthesis and Characterization

The synthesis and characterization of this compound require precise control of reaction conditions and the use of multiple analytical techniques to elucidate the complex structures formed.

General Synthetic Approach

A common method for synthesizing ferric citrate complexes involves the reaction of a ferric salt (e.g., ferric chloride or ferric nitrate) with citric acid or a citrate salt (e.g., sodium citrate) in an aqueous solution.[4][5] The pH of the solution is a critical parameter that is often adjusted to favor the formation of specific complexes.

Example Experimental Protocol: Synthesis of a Ferric Citrate Complex

-

Preparation of Precursor Solutions:

-

Dissolve citric acid monohydrate and iron(III) nitrate nonahydrate in deionized water at a specific molar ratio (e.g., 9:1 for mononuclear complexes).

-

Stir the mixture at room temperature until a clear solution is obtained.

-

-

pH Adjustment:

-

Slowly add a solution of sodium hydroxide (e.g., 2.0 M) to the stirred mixture to adjust the pH to a target value (e.g., pH 8).

-

-

Reaction and Concentration:

-

Continue stirring the solution for a set period (e.g., 3 hours) to allow for complex formation.

-

The resulting solution can then be concentrated under vacuum to facilitate the isolation of the solid product.

-

-

Isolation and Purification:

-

The solid ferric citrate complex can be precipitated, for example, by the addition of ethanol.

-

The precipitate is then filtered, washed, and dried.

-

dot graph "Synthesis_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", color="#34A853", fillcolor="#FFFFFF"]; edge [color="#4285F4"];

} } Caption: General Workflow for the Synthesis of Ferric Citrate Complexes.

Analytical Characterization Techniques

A combination of spectroscopic and analytical methods is necessary to characterize the complex nature of this compound.

| Technique | Information Provided |

| UV-Visible Spectroscopy | Monitors the formation of the iron-citrate complex through changes in the absorption spectrum. |

| Mössbauer Spectroscopy | Provides detailed information about the oxidation state (Fe²⁺ vs. Fe³⁺), coordination environment, and nuclearity (mononuclear vs. polynuclear) of the iron centers.[2] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Complements Mössbauer spectroscopy by providing insights into the electronic structure of the paramagnetic Fe³⁺ ions.[1][2] |

| Mass Spectrometry (e.g., ESI-MS) | Helps to identify the different iron-citrate species present in solution and their stoichiometry.[1][6] |

| X-ray Crystallography | Can provide the definitive solid-state structure of crystalline ferric citrate complexes, though obtaining suitable single crystals can be challenging.[1][7] |

| Thermogravimetric Analysis (TGA) | Determines the water of hydration and thermal stability of the complex.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of the carboxylate and hydroxyl groups of citrate to the iron center. |

Part 4: Implications for Drug Development and Research

The structural complexity of this compound has significant implications for its use in pharmaceutical and research settings.

Bioavailability and Therapeutic Action

The formation of soluble ferric citrate complexes enhances the bioavailability of iron, which is otherwise poorly soluble at the pH of the small intestine.[3][9] The specific nature of the complexes can influence the rate of iron release and absorption. In the context of chronic kidney disease, ferric citrate also functions as a phosphate binder.[9][10][11] It forms insoluble iron phosphate in the gastrointestinal tract, thereby reducing the absorption of dietary phosphate.[9][10]

Quality Control and Formulation

For drug development professionals, understanding the structural variability of this compound is critical for ensuring product consistency and efficacy. The manufacturing process must be tightly controlled to produce a product with a reproducible distribution of iron-citrate species. The choice of analytical techniques for quality control should be guided by the need to characterize this complex mixture.

Conclusion

This compound is not a simple molecule but a sophisticated coordination complex whose structure is a function of its chemical environment. A thorough understanding of the principles of iron-citrate coordination, the influence of pH and stoichiometry, and the application of appropriate analytical techniques is essential for researchers and drug development professionals working with this important compound. This knowledge is paramount for the rational design of new iron-based therapies and for ensuring the quality and efficacy of existing pharmaceutical products.

References

-

Iron(III) citrate. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Ferric citrate coordination complexes. (A) Species of FCCCs formed from CGFC. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Chemical structures of ferric citrate coordination complex anions... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Iron(II) citrate. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

The Science Behind Ferric Citrate: Applications in Pharmaceuticals and Nutrition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Naviglio, D., Salvatore, M. M., Limatola, M., Langella, C., Faralli, A., Ciaravolo, M., Andolfi, A., Salvatore, F., & Gallo, M. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. PubMed. Retrieved January 8, 2026, from [Link]

-

Sodium Ferrous Citrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Silva, A. M., Hider, R. C., & Zhou, T. (2009). Iron(iii) citrate speciation in aqueous solution. Dalton Transactions. Retrieved January 8, 2026, from [Link]

-

Naviglio, D., Salvatore, M. M., Limatola, M., Langella, C., Faralli, A., Ciaravolo, M., Andolfi, A., Salvatore, F., & Gallo, M. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Li, H., & Su, J. (2018). Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis. ScienceForecast Publications. Retrieved January 8, 2026, from [Link]

-

Merkel, D., Pápai, M., Klencsár, Z., & Vértes, A. (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Wiśniewska, K., Ukaszewski, Z., & Szpunar, J. (2022). Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS. Journal of Analytical Atomic Spectrometry. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

-

Ferric citrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Wikidata. Retrieved January 8, 2026, from [Link]

-

This compound (CHEMBL3707284). (n.d.). ChEMBL. Retrieved January 8, 2026, from [Link]

-

Ferric Citrate. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

TGA analysis of iron citrate powder. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis of Iron Nanoparticles Capped by Citric Acid or Citrates and its Characterizations. (n.d.). Scientific.Net. Retrieved January 8, 2026, from [Link]

-

Ferric citrate dihydrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Ferric citrate with high iron content and preparation method therefor. (n.d.). Google Patents.

-

How to Make Ferric Citrate from Iron | Easy Chemistry Experiment. (2025, March 18). YouTube. Retrieved January 8, 2026, from [Link]

-

Sodium Citrate Dihydrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Ferrous Sodium Citrate. (n.d.). Dr. Paul Lohmann. Retrieved January 8, 2026, from [Link]

Sources

- 1. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FERRIC CITRATE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105985232A - Ferric citrate with high iron content and preparation method therefor - Google Patents [patents.google.com]

- 6. Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 11. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]

Ferric sodium citrate synthesis from ferric chloride

An In-Depth Technical Guide to the Synthesis of Ferric Sodium Citrate from Ferric Chloride

Executive Summary

This compound, a compound of significant interest in the pharmaceutical sector, serves as a critical active pharmaceutical ingredient (API) for managing hyperphosphatemia and treating iron deficiency anemia.[1][2] Its synthesis, while conceptually straightforward, involves nuanced chemical principles that dictate the purity, yield, and ultimate therapeutic efficacy of the final product. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis of this compound from ferric chloride. We will explore the core chemical mechanisms, detail two primary synthetic pathways with step-by-step protocols, outline essential characterization techniques for quality control, and provide insights into process optimization and troubleshooting. The methodologies presented are grounded in established scientific literature and patent-disclosed procedures to ensure technical accuracy and practical applicability.

Introduction

This compound is a complex salt with the approximate chemical formula FeC₆H₅O₇ (anhydrous)[3]. It is recognized for its high bioavailability of iron and its function as a phosphate binder.[1] In clinical applications, the ferric iron binds to dietary phosphate in the gastrointestinal tract, forming insoluble ferric phosphate, which is then excreted. This mechanism effectively reduces the absorption of phosphate into the bloodstream.[1] The synthesis of a stable, pure, and consistent form of this compound is paramount for its use as a pharmaceutical agent, demanding rigorous control over the manufacturing process.[4][5]

This guide focuses on the transformation of ferric chloride, an inexpensive and readily available iron source, into high-purity this compound. We will dissect two authoritative synthesis routes: an indirect method via a ferric hydroxide intermediate, which is favored for achieving pharmaceutical-grade purity, and a direct complexation method.

Part 1: The Chemistry of Synthesis

Mechanistic Considerations: The Fe(III)-Citrate Complex

The synthesis of this compound is fundamentally a complexation reaction. The ferric ion (Fe³⁺) acts as a Lewis acid, accepting electron pairs from the citrate anion, which acts as a multidentate Lewis base (chelating agent). Citric acid is a tricarboxylic acid with a hydroxyl group, all of which can participate in coordinating the ferric ion.

The speciation of the resulting ferric citrate complex is highly dependent on the pH of the solution, the stoichiometry of the reactants (iron-to-citrate ratio), and the overall concentration.[6] At different pH levels, various species can form, including mononuclear and polynuclear complexes. Controlling these variables is the key to producing a consistent product rather than a mixture of different iron-citrate species. The direct reaction between ferric chloride and sodium citrate can be represented as:

FeCl₃ + Na₃C₆H₅O₇ → Fe(C₆H₅O₇) + 3NaCl[7]

A primary challenge in this direct route is the concurrent formation of sodium chloride (NaCl), which must be efficiently removed to achieve pharmaceutical purity.[7]

Synthetic Pathways

Two dominant pathways emerge from the scientific and patent literature for the synthesis of ferric citrate from ferric chloride. The choice between them represents a trade-off between process complexity and final product purity.

-

Pathway A: Indirect Route via Ferric Hydroxide Intermediate: This is a two-step process widely cited for producing a high-purity product suitable for pharmaceutical use.[8][9][10]

-

Step 1: Ferric chloride is reacted with a base (e.g., sodium hydroxide) to precipitate ferric hydroxide, Fe(OH)₃. The sodium chloride byproduct remains in the aqueous phase and is removed during washing.

-

Step 2: The purified ferric hydroxide is then reacted with citric acid. This reaction avoids the formation of salt byproducts, as the only other product is water.

-

-

Pathway B: Direct Complexation Route: This method involves the direct reaction of ferric chloride with a citrate salt, often in a mixed solvent system (e.g., water-ethanol) to facilitate the precipitation of the desired product while leaving impurities in the solution.[11] This route is more direct but requires careful control of precipitation and washing to manage the removal of sodium chloride.

Caption: Overview of the two primary synthesis pathways for ferric citrate.

Part 2: Experimental Protocols

Protocol 1: Synthesis via Ferric Hydroxide Intermediate (High Purity)

This protocol is adapted from established patent literature and is designed to minimize chloride contamination, yielding a product suitable for pharmaceutical applications.[9][10]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade |

| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | ACS Reagent |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent |

| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 210.14 | USP/Ph. Eur. |

| Purified Water | H₂O | 18.02 | Deionized/Distilled |

| Acetone | C₃H₆O | 58.08 | ACS Reagent |

Step-by-Step Methodology

Step 1: Preparation of Ferric Hydroxide

-

Dissolve 100 g of ferric chloride hexahydrate in 200 mL of purified water in a reaction vessel to obtain a clear solution. Cool the solution to 0-10°C using an ice bath.[9]

-

Separately, prepare a sodium hydroxide solution by dissolving 45 g of NaOH in 200 mL of purified water, and cool this solution to 0-10°C.

-

Slowly add the cold sodium hydroxide solution to the ferric chloride solution over 2-3 hours, maintaining the reaction temperature between 0-15°C. Vigorous stirring is essential.[9]

-

After the addition is complete, adjust the pH of the resulting slurry to between 7.5 and 8.5 using small additional amounts of the NaOH solution if necessary.[9]

-

Maintain stirring for an additional 30 minutes. A thick, reddish-brown precipitate of ferric hydroxide will form.

Step 2: Purification of the Intermediate

-

Stop stirring and allow the precipitate to settle for at least 3 hours.[9]

-

Carefully decant the supernatant liquid, which contains the bulk of the dissolved sodium chloride.

-

Add 250 mL of cold purified water to the precipitate, stir for 20 minutes to resuspend the solid, allow it to settle again, and decant the supernatant. Repeat this washing process at least 4-5 times to ensure thorough removal of chloride ions.[9]

Step 3: Reaction with Citric Acid

-

To the washed ferric hydroxide slurry, add 250 mL of purified water.

-

Add 82 g of citric acid monohydrate to the slurry.[9]

-

Heat the reaction mixture to 80-90°C and maintain this temperature with continuous stirring for 1-2 hours.[10] The slurry will gradually dissolve as the ferric citrate complex forms, resulting in a clear, dark brown solution.

Step 4: Isolation and Drying

-

Cool the reaction mass to 30-40°C and filter it to remove any unreacted particulates.[9]

-

Pour the clear filtrate into a larger vessel containing 2.5 volumes of acetone under vigorous stirring. Ferric citrate will precipitate out of the solution.[9]

-

Filter the resulting solid product and wash it with a small amount of fresh acetone.

-

Dry the product under vacuum at 30-50°C for 12-18 hours to obtain a fine, brown powder.[10]

Caption: Workflow for the high-purity synthesis via a ferric hydroxide intermediate.

Protocol 2: Direct Synthesis in an Aqueous-Alcoholic System

This protocol is based on a direct reaction approach, utilizing a solvent system to aid in the separation of the product.[11]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade |

| Ferric Chloride | FeCl₃ | 162.20 | ACS Reagent |

| Sodium Citrate | Na₃C₆H₅O₇ | 258.07 | ACS Reagent |

| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade |

| Purified Water | H₂O | 18.02 | Deionized/Distilled |

Step-by-Step Methodology

-

Prepare Reactant Solutions:

-

Reaction: Slowly add Solution B (sodium citrate) to Solution A (ferric chloride) over approximately 2 hours with continuous stirring.

-

Heating: Warm the combined reaction mixture to approximately 50°C and maintain this temperature for 3 hours under constant stirring to ensure the complexation reaction is complete.[11]

-

Isolation:

-

Stop heating and allow the reaction mixture to cool to room temperature.

-

Filter the resulting precipitate.

-

Wash the filter cake thoroughly with purified water (e.g., 2 x 21 L washes) to remove sodium chloride.[11]

-

-

Drying: Dry the washed solid in a suitable dryer to obtain the final product.

Part 3: Characterization and Quality Control

For pharmaceutical applications, rigorous quality control is non-negotiable. The final product must meet strict specifications for identity, purity, strength, and quality.[5]

Key Analytical Techniques

-

Iron Content: The total iron content is a critical parameter. This is often determined by titration or Inductively Coupled Plasma (ICP) spectroscopy. It is also important to quantify the ferrous iron (Fe²⁺) content, which should be minimal, as the active form is ferric iron (Fe³⁺).[3]

-

Iron to Citrate Ratio: The molar ratio of iron to citrate defines the complex itself. This can be established using a combination of iron assay and an assay for citrate (e.g., HPLC).[5]

-

Spectroscopic Analysis: Techniques like high-resolution mass spectrometry and Mössbauer spectroscopy can provide detailed information about the oxidation state of the iron and the nature of its coordination environment.[5]

-

X-Ray Powder Diffraction (XRPD): For the solid form, XRPD is used to confirm the crystalline or amorphous nature of the material and to check for lot-to-lot consistency.[5]

-

Physical Properties: Appearance, solubility in water, and the pH of a 1% solution are basic but important identifiers.[12]

Typical Product Specifications

| Parameter | Specification |

| Appearance | Orange to brown powder[3] |

| Ferric Iron (Fe³⁺) Content | 16.5 - 20.0%[3] |

| Ferrous Iron (Fe²⁺) Content | ≤ 3.0%[3] |

| pH (0.5% solution) | 1.9 - 3.1[3] |

| Solubility (in water) | Slowly but completely soluble[12] |

Part 4: Process Optimization and Troubleshooting

Critical Process Parameters (CPPs)

-

Temperature: Temperature control is crucial, especially during the precipitation of ferric hydroxide, where low temperatures (0-15°C) are used to control the particle size and reactivity.[9] The subsequent reaction with citric acid requires elevated temperatures (80-120°C) to drive the reaction to completion.[8][10]

-

pH Control: The pH must be carefully controlled (7.5-8.5) during ferric hydroxide precipitation to ensure complete precipitation and avoid the formation of soluble iron complexes.[9]

-

Stoichiometry: The molar ratio of reactants directly impacts the final product. An excess of citrate can lead to the formation of different complex species.

-

Washing Efficiency: In the indirect method, the number and volume of washes are critical for removing chloride ions to meet pharmaceutical impurity limits.

Common Challenges and Solutions

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete precipitation of Fe(OH)₃; Incomplete reaction with citric acid; Product loss during washing. | Ensure pH is in the optimal range (7.5-8.5) for precipitation. Increase reaction time or temperature for the citric acid step. Optimize filtration and washing procedures. |

| High Chloride Content | Insufficient washing of the Fe(OH)₃ intermediate. | Increase the number of washing cycles. Use a test for chloride (e.g., AgNO₃) on the wash filtrate to confirm removal. |

| Product Fails Fe²⁺ Specification | Undesired reduction of Fe³⁺ during the process. | Use high-purity reagents. Ensure the reaction is not carried out in the presence of reducing agents. |

| Inconsistent Batch-to-Batch Properties | Poor control over CPPs (pH, temp, addition rate). | Implement strict process controls and monitoring for all critical parameters. Ensure consistent stirring speed and reactant addition rates. |

| Formation of Insoluble Precipitate | Adding ferric chloride solution to a basic citrate solution can cause localized high pH, precipitating iron oxides/hydroxides.[13] | Always add the base or citrate solution to the acidic ferric chloride solution to maintain an acidic environment until the final neutralization/reaction step. |

Conclusion

The synthesis of this compound from ferric chloride can be successfully achieved through multiple pathways, with the indirect route via a ferric hydroxide intermediate offering superior control over purity for pharmaceutical applications. Success hinges on a deep understanding of the underlying coordination chemistry and meticulous control over critical process parameters such as temperature, pH, and stoichiometry. By implementing the robust protocols and quality control measures detailed in this guide, researchers and drug development professionals can reliably produce high-quality this compound that meets the stringent requirements of the pharmaceutical industry.

References

-

ChemicalBook. (n.d.). FERRIC CITRATE synthesis. Retrieved from chemicalbook.com[14]

-

Quick Company. (n.d.). Improved Method For The Synthesis Of Ferric Organic Compounds. Retrieved from quickcompany.in[8]

-

Google Patents. (2016). CN105985232A - Ferric citrate with high iron content and preparation method therefor. Retrieved from patents.google.com[11]

-

Justia Patents. (2021). process for the preparation of ferric citrate. Retrieved from patents.justia.com[9]

-

Google Patents. (2017). WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate. Retrieved from patents.google.com[10]

-

Pharmaoffer.com. (n.d.). This compound API Manufacturers & Suppliers. Retrieved from pharmaoffer.com[4]

-

ECHEMI. (n.d.). how to make Ferrous citrate from ferric chloride and sodium citrate. Retrieved from echemi.com[7]

-

PubMed Central (PMC). (n.d.). The role of citrate and phosphate anions in the mechanism of iron(III) sequestration by ferric binding protein: Kinetic studies of holoprotein formation of wild type and engineered mutants of FbpA. Retrieved from ncbi.nlm.nih.gov[6]

-

Dr. Paul Lohmann. (n.d.). This compound. Retrieved from lohmann-chem.com[12]

-

National Institutes of Health (NIH), PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov[15]

-

ScienceForecast Publications. (2018). Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis. Retrieved from scienceforecastoa.com

-

ResearchGate. (2014). How can I prepare Ferric citrate from Ferric chloride and citric acid?. Retrieved from researchgate.net[13]

-

Sciencemadness Discussion Board. (2005). Making Ferric Citrate newbie. Retrieved from sciencemadness.org[16]

-

European Patent Office. (2007). Pharmaceutical-grade ferric citrate for medical use - EP 1931689 B1. Retrieved from data.epo.org[1]

-

Jost Chemical. (n.d.). Ferric Citrate Purified Powder, CAS Number 3522-50-7. Retrieved from jostchemical.com[3]

-

U.S. Food and Drug Administration (FDA). (2021). Draft Guidance on Ferric Citrate. Retrieved from fda.gov[5]

-

PubMed Central (PMC). (2021). Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study. Retrieved from ncbi.nlm.nih.gov[2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jostchemical.com [jostchemical.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. The role of citrate and phosphate anions in the mechanism of iron(III) sequestration by ferric binding protein: Kinetic studies of holoprotein formation of wild type and engineered mutants of FbpA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 9. patents.justia.com [patents.justia.com]

- 10. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

- 11. CN105985232A - Ferric citrate with high iron content and preparation method therefor - Google Patents [patents.google.com]

- 12. lohmann-minerals.com [lohmann-minerals.com]

- 13. researchgate.net [researchgate.net]

- 14. FERRIC CITRATE synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | C6H4FeNaO7 | CID 76957760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sciencemadness Discussion Board - Making Ferric Citrate newbie - Powered by XMB 1.9.11 [sciencemadness.org]

The Intricate Dance of Iron and Citrate: A Technical Guide to the Cellular Metabolic Role of Ferric Sodium Citrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Iron is an indispensable element for life, sitting at the catalytic heart of numerous enzymes critical for cellular respiration and energy metabolism. The delivery of this essential yet potentially toxic metal to cells is a tightly regulated process. Ferric sodium citrate, a stable and soluble iron complex, has emerged as a significant player in both therapeutic iron repletion and as a tool for investigating cellular iron homeostasis. This technical guide provides an in-depth exploration of the biological role of this compound in cellular metabolism, moving beyond its function as a simple iron donor to dissect the dual contributions of its iron and citrate components. We will delve into the molecular mechanisms of its cellular uptake, the subsequent intracellular trafficking of iron and metabolism of citrate, and the profound impact these have on the core metabolic engines of the cell: the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices in studying this compound and to offer validated protocols for its investigation.

Introduction: The Double-Edged Sword of Iron and the Significance of its Carrier

Cellular metabolism is fundamentally dependent on iron. It is a critical cofactor for the iron-sulfur clusters and heme groups of the electron transport chain complexes, which are essential for oxidative phosphorylation and ATP synthesis.[1] Iron is also a key component of enzymes within the TCA cycle itself, such as aconitase.[2][3] However, free iron is highly reactive and can catalyze the formation of damaging reactive oxygen species (ROS) through the Fenton reaction.[1] Therefore, cells have evolved sophisticated mechanisms to acquire, traffic, and store iron safely.

This compound provides a soluble, non-transferrin-bound iron (NTBI) source. In physiological and pathological states where transferrin, the primary iron transport protein, is saturated, NTBI forms, often complexed with citrate, become a significant source of iron for tissues, particularly the liver.[4] Understanding how cells handle ferric citrate is therefore crucial for developing therapies for iron deficiency anemia and for understanding the pathophysiology of iron overload disorders.

Cellular Uptake and Intracellular Fate: A Tale of Two Moieties

The cellular assimilation of this compound is a multi-step process involving distinct mechanisms for the iron and citrate components.

The Journey of Iron: Reduction and Transport

The uptake of iron from ferric citrate is a carrier-mediated process.[5][6] Studies in human hepatoma (HuH7) cells have shown that the ferric iron (Fe³⁺) in the citrate complex is reduced to its ferrous form (Fe²⁺) at the cell surface prior to transport.[5][6] This reduction is a critical step, as the primary transporter for non-heme iron, the Divalent Metal Transporter 1 (DMT1), specifically transports ferrous iron.[7] The enzyme duodenal cytochrome B (DCYTB) is a key ferric reductase involved in this process at the intestinal brush border.[7]

Once inside the cell, the newly acquired iron enters the labile iron pool (LIP) , a transient, chelatable, and redox-active pool of iron that serves as a crossroads for cellular iron metabolism.[8][9][10][11][12] From the LIP, iron can be:

-

Utilized: Incorporated into iron-dependent enzymes and proteins.

-

Stored: Sequestered in the iron-storage protein ferritin in its ferric form to prevent toxicity.[13]

-

Exported: Transported out of the cell via the iron exporter ferroportin, where it is re-oxidized to ferric iron by hephaestin or ceruloplasmin and loaded onto transferrin for systemic distribution.[7][13]

The uptake of iron from ferric citrate is a saturable process, indicating the involvement of a finite number of transporters.[5][6]

The Fate of Citrate: Fuel and Signal

The citrate moiety of this compound is not merely a passive carrier for iron. Once internalized, citrate is rapidly metabolized by the cell. Studies using radiolabeled citrate have shown that a significant portion is oxidized to CO2 within minutes of uptake, indicating its entry into the TCA cycle and its use as an energy substrate.[14][15]

Beyond its role as a fuel source, intracellular citrate is a key signaling molecule that links carbohydrate, fat, and energy metabolism.[16] It acts as a critical allosteric regulator of several key metabolic enzymes. For instance, high levels of cytosolic citrate inhibit phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby acting as a brake on glucose catabolism when energy stores are replete.[17]

Impact on Core Cellular Metabolism

The dual delivery of iron and a key metabolic intermediate gives this compound a unique and potent influence on the central hubs of cellular energy production.

Fueling the Furnace: The TCA Cycle

The TCA cycle is a series of enzymatic reactions in the mitochondria that oxidizes acetyl-CoA to generate reducing equivalents (NADH and FADH₂) for the electron transport chain.[18][19] Both iron and citrate from this compound directly impact this cycle.

-

Iron's Influence: Several TCA cycle enzymes are iron-dependent. Mitochondrial aconitase, which isomerizes citrate to isocitrate, contains a [4Fe-4S] cluster and its activity is directly modulated by iron availability.[2] Iron supplementation has been shown to increase the activity of not only aconitase but also other key TCA cycle enzymes like citrate synthase, isocitrate dehydrogenase, and succinate dehydrogenase.[20] This leads to an increased flux through the TCA cycle and enhanced production of NADH.[20]

-

Citrate's Contribution: The internalized citrate can be transported into the mitochondria and directly enter the TCA cycle, supplementing the pool of cycle intermediates.[15] This anaplerotic role can enhance the cycle's capacity, particularly under conditions of high energy demand or when other substrates are limited.

The combined effect is a significant boost to the TCA cycle's capacity to generate reducing power for ATP synthesis.

Powering the Cell: Oxidative Phosphorylation

Oxidative phosphorylation is the process by which the energy stored in NADH and FADH₂ is converted into ATP. This process is carried out by the electron transport chain (ETC) complexes located in the inner mitochondrial membrane. The function of the ETC is critically dependent on iron, as complexes I, II, III, and IV all contain iron-sulfur clusters and/or heme groups.[1]

By providing the necessary iron for the synthesis and function of these complexes and by increasing the supply of reducing equivalents from the TCA cycle, this compound directly enhances the capacity for oxidative phosphorylation.[20] This results in increased mitochondrial oxygen consumption and ATP production.[20]

Comparative Insights: Ferric Citrate vs. Other Iron Formulations

While both ferric and ferrous iron supplements aim to correct iron deficiency, their metabolic fates and cellular impacts can differ. Clinical studies comparing ferric citrate to ferrous sulfate in patients with chronic kidney disease and iron deficiency have shown that ferric citrate leads to a greater increase in transferrin saturation (TSAT) and ferritin levels over 12 weeks.[20][21] This suggests that the bioavailability and/or cellular uptake and retention of iron from ferric citrate may be more efficient in this population. However, it is important to note that ferrous salts are generally considered to have higher absorption rates in the general population.[22] The citrate moiety in ferric citrate may play a role in its efficacy, potentially by maintaining iron solubility in the gut and influencing cellular metabolic pathways in a way that favors iron utilization and storage.

Experimental Protocols for a Deeper Dive

To facilitate further research in this area, we provide the following validated experimental protocols.

Protocol for Measuring Cellular Iron Uptake from this compound

This protocol is adapted from studies on hepatoma cell lines and can be modified for other adherent cell types.

Objective: To quantify the cellular uptake of iron from a this compound solution.

Materials:

-

Cell line of interest (e.g., HuH7, HepG2, Caco-2)

-

Complete cell culture medium

-

This compound solution

-

⁵⁹Fe-labeled ferric citrate (for radiolabeling studies) or a colorimetric iron assay kit

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Iron Starvation (Optional): To upregulate iron transporters, incubate cells in a serum-free or low-serum medium for 12-24 hours prior to the experiment.

-

Treatment: Remove the culture medium and wash the cells once with warm PBS. Add the this compound solution (with or without ⁵⁹Fe tracer) at the desired concentrations to the cells. Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, aspirate the iron-containing medium and wash the cells three times with ice-cold PBS to remove extracellular iron.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification:

-

Radiolabeling: Measure the radioactivity in the cell lysate using a gamma counter.

-

Colorimetric Assay: Measure the iron concentration in the lysate using a commercial iron assay kit according to the manufacturer's instructions.

-

-

Normalization: Measure the protein concentration in each lysate using a BCA assay. Normalize the iron uptake to the total protein content (e.g., in pmol Fe/mg protein).

Data Analysis: Plot the normalized iron uptake against time to determine the uptake kinetics. For concentration-dependent studies, plot uptake against the ferric citrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.

Protocol for Assessing Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a framework for measuring the impact of this compound on cellular bioenergetics.

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time in cells treated with this compound.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A from a Seahorse XF Cell Mito Stress Test Kit)[23][24]

-

Cell line of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing either vehicle control or this compound at the desired concentrations. Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

-

Seahorse Assay:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate.

-

Run the assay. The instrument will measure basal OCR and ECAR, and then sequentially inject the mitochondrial stress test compounds to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[25][26][27]

-

Data Analysis: The Seahorse software will calculate the OCR and ECAR values. Compare the different respiratory parameters between control and this compound-treated cells to determine the effect of the compound on mitochondrial function.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes key kinetic parameters for the uptake of iron and citrate from ferric citrate complexes in hepatocyte models.

| Parameter | Value | Cell Type | Reference |

| Iron Uptake | |||

| Apparent Kₘ | 1.1 ± 0.1 µM | HuH7 (human hepatoma) | [5][6] |

| Vₘₐₓ | 1.95 ± 0.43 pmol/mg protein/min | HuH7 (human hepatoma) | [5][6] |

| Apparent Kₘ | ~7 µM | Primary rat hepatocytes | [4] |

| Vₘₐₓ | ~2 nmol/mg DNA/min | Primary rat hepatocytes | [4] |

| Citrate Binding | |||

| Dissociation Constant (Kₔ) | 21 ± 2 µM | HuH7 (human hepatoma) | [5][6] |

| Maximum Binding (Bₘₐₓ) | 118 ± 17 pmol/mg protein | HuH7 (human hepatoma) | [5][6] |

Visualizing the Pathways

To better understand the complex interplay of this compound with cellular metabolism, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

Caption: Cellular uptake and initial fate of this compound.

Caption: Impact of this compound on core metabolic pathways.

Conclusion and Future Directions

This compound is more than a simple iron supplement; it is a metabolically active compound that influences cellular bioenergetics through the dual action of its iron and citrate components. Its ability to be readily taken up by cells, deliver iron to the labile iron pool, and provide a direct substrate and allosteric regulator to the central metabolic machinery makes it a powerful tool for both therapeutic intervention and basic research.

Future research should focus on elucidating the cell-type-specific differences in ferric citrate metabolism, particularly in the context of diseases such as cancer, where metabolic reprogramming is a hallmark. Furthermore, head-to-head comparisons with other iron formulations at the cellular and molecular level will be crucial for optimizing iron supplementation strategies and for designing novel iron-based therapeutics with tailored metabolic effects. The experimental frameworks provided in this guide offer a starting point for these exciting avenues of investigation.

References

- Brissot, P., Ropert, M., Le Lan, C., & Loréal, O. (2012). Non-transferrin bound iron: a key role in iron overload and iron toxicity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1820(3), 403-410.

- Oshiro, S., Nakada, Y., & Fukuda, Y. (1998). Mechanisms of ferric citrate uptake by human hepatoma cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(2), G279-G285.

- Baker, E., & Morgan, E. H. (1994). Iron transport. In Iron and Human Disease (pp. 63-83). CRC Press.

- Kakhlon, O., & Cabantchik, Z. I. (2002). The labile iron pool: characterization, measurement, and participation in cellular processes. Free Radical Biology and Medicine, 33(8), 1037-1046.

- Trinder, D., Batey, R. G., & Morgan, E. H. (1993). Characterisation of citrate and iron citrate uptake by cultured rat hepatocytes. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1177(3), 265-272.

- Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). The cellular labile iron pool and intracellular ferritin in K562 cells. Blood, 106(11), 2917.

- Dranka, B. P., Hill, B. G., & Darley-Usmar, V. M. (2010). Measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in culture cells for assessment of the energy metabolism. Journal of visualized experiments: JoVE, (46).

-

Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

- Breuer, W., Shvartsman, M., & Cabantchik, Z. I. (2008). Intracellular labile iron. The International Journal of Biochemistry & Cell Biology, 40(3), 350-354.

-

protocols.io. (2022, March 12). Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons. Retrieved from [Link]

-

STAR Protocols. (2021, September 20). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Retrieved from [Link]

- Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). The Cellular Labile Iron Pool and Intracellular Ferritin in K562 Cells. Blood, 106(11), 2917.

- Shokri, A., & Ghasemi, A. (2017). Ferric Citrate is Half as Effective as Ferrous Sulfate in Meeting the Iron Requirement of Juvenile Tilapia, Oreochromis niloticus × O. aureus. Journal of the World Aquaculture Society, 48(4), 625-634.

- Breuer, W., Shvartsman, M., & Cabantchik, Z. I. (2008). Intracellular labile iron. The International Journal of Biochemistry & Cell Biology, 40(3), 350-354.

- Trinder, D., Morgan, E. H., & Baker, E. (1996). Ferric Citrate Uptake by Cultured Rat Hepatocytes Is Inhibited in the Presence of Transferrin. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1291(1), 49-55.

- Pereira, D. I., Bruggraber, S. F., Faria, N., Poots, L. K., & McAnulty, R. J. (2013). Caco-2 Cell Acquisition of Dietary Iron(III)

-

ClinicalTrials.gov. (2016). Impact of Ferric Citrate vs Ferrous Sulfate on Iron Parameters and Hemoglobin in Individuals With CKD and Iron Deficiency. Retrieved from [Link]

- Block, G. A., Fishbane, S., Rodriguez, M., Smits, G., & Pergola, P. E. (2020). Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Journal of the American Society of Nephrology, 31(9), 2198-2208.

- Haase, V. H. (2022). The ins and outs of ferric citrate.

- Chen, J., & Chen, J. (2022). Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations. Frontiers in Bioengineering and Biotechnology, 10, 868841.

- Block, G. A., Fishbane, S., Rodriguez, M., Smits, G., & Pergola, P. E. (2020). Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Journal of the American Society of Nephrology, 31(9), 2198-2208.

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

- Trinder, D., Batey, R. G., & Morgan, E. H. (1993). Characterisation of citrate and iron citrate uptake by cultured rat hepatocytes. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1177(3), 265-272.

- Hartwig, A., Schlepegrell, R., & Beyersmann, D. (1990). Cellular damage by ferric nitrilotriacetate and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges. Carcinogenesis, 11(6), 935-939.

-

ResearchGate. (n.d.). Effects of ferric citrate and citrate on U(VI) reduction. Retrieved from [Link]

- Medscape. (2025).

- Bertero, E., & Maack, C. (2018). Beyond the TCA cycle: new insights into mitochondrial calcium regulation of oxidative phosphorylation. Journal of Molecular and Cellular Cardiology, 125, 105-113.

- Glahn, R. P. (2022). The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. Journal of Visualized Experiments, (182), e63859.

-

ResearchGate. (n.d.). Diagrammatic representation of oxidative phosphorylation. Retrieved from [Link]

- Haase, V. H. (2022). The ins and outs of ferric citrate.

- Pereira, D. I. A., & Powell, J. J. (2013). Development of the Caco-2 Model for Assessment of Iron Absorption and Utilisation at Supplemental Levels. Journal of Pharmacy and Nutrition Sciences, 3(4), 264-272.

-

ResearchGate. (n.d.). Citrate synthase and citrate in cellular bioenergetics and ACh formation. Retrieved from [Link]

-

TeachMePhysiology. (2024). The TCA Cycle. Retrieved from [Link]

- Wienk, K. J., Marx, J. J., & Beynen, A. C. (2010). The Use of Caco-2 Cells to Estimate Fe Absorption in Humans - a Critical Appraisal. International Journal for Vitamin and Nutrition Research, 80(4-5), 307-313.

- Glahn, R. P., Lee, O. A., & Miller, D. D. (1998). Caco-2 cells can be used to assess human iron bioavailability from a semipurified meal. The Journal of nutrition, 128(9), 1555-1561.

-

QIAGEN. (n.d.). Iron homeostasis signaling pathway. Retrieved from [Link]

-

StatPearls. (2022). Physiology, Krebs Cycle. Retrieved from [Link]

- Hanudel, M. R., Eisman, H., Rapp, J. B., Jung, G., Gabayan, V., & Nemeth, E. (2022). Enteral ferric citrate absorption is dependent on the iron transport protein ferroportin.

- Hower, V., Hacisalihoglu, B., & Tuncbag, N. (2014). A Systems Biology Approach to Iron Metabolism. Computational and structural biotechnology journal, 11(18), 34-42.

- Tong, W. H., & Rouault, T. A. (2006). Involvement of Tricarboxylic Acid Cycle Metabolites in Kidney Diseases. Antioxidants & redox signaling, 8(3-4), 375-383.

- Martínez-Reyes, I., & Chandel, N. S. (2020). Regulation and function of the mammalian tricarboxylic acid cycle. Nature Reviews Molecular Cell Biology, 21(11), 629-643.

-

ResearchGate. (n.d.). Schematic representation of cellular iron metabolism. Retrieved from [Link]

- Hower, V., Hacisalihoglu, B., & Tuncbag, N. (2014). A General Map of Iron Metabolism and Tissue-specific Subnetworks. Computational and structural biotechnology journal, 11(18), 34-42.

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Involvement of Tricarboxylic Acid Cycle Metabolites in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of non-transferrin-bound iron (ferric citrate) uptake by rat hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. haaselab.org [haaselab.org]

- 8. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cellular labile iron pool and intracellular ferritin in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular labile iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 15. Characterisation of citrate and iron citrate uptake by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 19. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. agilent.com [agilent.com]

- 25. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]

- 27. Redirecting [linkinghub.elsevier.com]

Ferric Sodium Citrate: A Comprehensive Technical Guide on its Discovery, History, and Research

Abstract

Ferric sodium citrate, a complex of iron, sodium, and citric acid, has emerged as a significant therapeutic agent, particularly in the management of iron-deficiency anemia (IDA). This guide provides an in-depth exploration of the discovery and history of this compound in research. It delves into the scientific underpinnings of its synthesis, its mechanism of action, and the key clinical investigations that have defined its therapeutic role. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important hematinic agent.

Introduction: The Challenge of Iron-Deficiency Anemia

Iron-deficiency anemia is a global health issue, representing the most prevalent nutritional disorder worldwide. It is characterized by a decrease in the number of red blood cells or the amount of hemoglobin in the blood, leading to reduced oxygen-carrying capacity. Oral iron supplementation is the first-line treatment for IDA.[1][2] However, the efficacy of traditional oral iron preparations is often limited by poor gastrointestinal (GI) tolerability, leading to nausea, vomiting, and constipation, which can result in poor patient adherence.[2] This clinical challenge has driven the search for alternative iron formulations with improved efficacy and better side-effect profiles.

The Genesis of Ferric Citrate Complexes: Early Research and Synthesis

The use of citrates to enhance the solubility and absorption of iron has been a subject of scientific inquiry for decades. Citric acid, a naturally occurring tricarboxylic acid, is known to form stable complexes with metal ions, including iron. These complexes, known as chelates, can improve the bioavailability of the metal.[3]

Foundational Synthesis Methodologies

The synthesis of ferric citrate complexes involves the reaction of a ferric salt with citric acid or a citrate salt.[4][5] Early methods often involved the reaction of ferric hydroxide with citric acid.[5] However, controlling the precise composition and hydration state of the resulting product proved challenging.

A significant advancement in the synthesis of pharmaceutical-grade ferric citrate was the development of a method involving the direct reaction of solid citric acid with a solid ferric salt, such as ferric nitrate nonahydrate, in the presence of alcohol.[4] This approach allows for better control over the stoichiometry of the reaction, leading to a more consistent product.

Experimental Protocol: Synthesis of Pharmaceutical-Grade Ferric Citrate

The following protocol is a generalized representation based on described methodologies for producing ferric citrate.[4]

-

Reactant Preparation: Accurately weigh stoichiometric amounts of solid citric acid monohydrate and ferric nitrate nonahydrate.

-

Mixing: Combine the solid reactants in a suitable reaction vessel.

-

Initiation: Add a sufficient volume of alcohol (e.g., ethanol) to the solid mixture to form a slurry.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C ± 2°C) for a defined period (e.g., 4 hours) to allow the reaction to proceed to completion.[4]

-

Precipitation and Filtration: Add additional alcohol to the reaction mixture to precipitate the ferric citrate complex. Filter the mixture to isolate the solid product.

-

Purification: Wash the isolated solid with alcohol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified solid ferric citrate in an oven at a controlled temperature (e.g., 60°C) to obtain the final product.[4]

Mechanism of Action: How this compound Works

This compound is a coordination compound where iron is chelated by citric acid, which stabilizes it in a soluble form, enhancing its absorption in the gastrointestinal tract.[3] The body preferentially absorbs iron in its ferrous (Fe²⁺) state due to its higher solubility and bioavailability compared to ferric (Fe³⁺) iron.[3]

Upon ingestion, this compound dissociates in the stomach's acidic environment, releasing ferric ions and citrate.[3] The citrate component plays a crucial role by acting as a chelator, which keeps the iron soluble, and as an antioxidant, preventing its premature oxidation to the less absorbable ferric state.[3][6]

The released ferric ions are then reduced to ferrous ions before being absorbed by enterocytes in the duodenum and upper jejunum.[3] This absorption is primarily mediated by the divalent metal transporter 1 (DMT1).[3][6] Once inside the enterocytes, the iron can either be stored as ferritin or transported into the bloodstream via ferroportin.[6][7] For transport in the blood, ferrous iron is re-oxidized to ferric iron by hephaestin and then binds to transferrin, which delivers it to various tissues, including the bone marrow for hemoglobin synthesis.[3]

Clinical Development and Key Research Findings

The development of ferric citrate as a therapeutic agent has been marked by a series of clinical trials demonstrating its efficacy and safety in treating IDA, particularly in patients with chronic kidney disease (CKD).

Early Clinical Investigations

Initial studies focused on the bioavailability and tolerability of ferric citrate compared to other iron salts. These studies laid the groundwork for larger, more definitive clinical trials.

Pivotal Phase 3 Clinical Trials

A significant body of evidence for the efficacy of ferric citrate comes from Phase 3 clinical trials. For instance, a randomized, double-blind, non-inferiority study in Japanese patients with IDA compared ferric citrate hydrate (FC) with sodium ferrous citrate (SF).[2][8] The study found that FC at both 500 and 1000 mg/day was non-inferior to SF at 100 mg/day in increasing hemoglobin concentrations.[2][8] Notably, the incidence of nausea and vomiting was significantly lower in the FC treatment groups.[2][8]

Another pivotal trial was a 12-week, double-blind, placebo-controlled study of ferric citrate in patients with CKD Stages 3-5. This study demonstrated that ferric citrate treatment significantly increased hemoglobin levels and transferrin saturation while reducing serum phosphate levels.

Regulatory Milestones

Based on the robust clinical data, ferric citrate received regulatory approval for specific indications. In 2014, the U.S. Food and Drug Administration (FDA) approved ferric citrate (Auryxia®) to control serum phosphorus levels in adults with CKD on dialysis.[9][10] In 2017, the FDA expanded its approval to include the treatment of iron-deficiency anemia in adult patients with CKD who are not on dialysis.[9]

Comparative Efficacy and Tolerability

Clinical studies have consistently highlighted the favorable tolerability profile of ferric citrate compared to traditional oral iron preparations. A study involving patients with IDA who were intolerant to previous oral iron preparations due to nausea and vomiting found that switching to ferric citrate hydrate resulted in a high medication completion rate and improved quality of life.[1]

| Parameter | Ferric Citrate Hydrate (500 mg/day) | Ferric Citrate Hydrate (1000 mg/day) | Sodium Ferrous Citrate (100 mg/day) | Reference |

| Change in Hemoglobin (g/dL) at Week 7 | 2.59 | 3.33 | 3.15 | [8] |

| Incidence of Nausea | Significantly Lower | Significantly Lower | Higher | [2][8] |

| Incidence of Vomiting | Significantly Lower | Significantly Lower | Higher | [2][8] |

Table 1: Comparative Efficacy and Tolerability Data from a Phase 3 Non-Inferiority Study.[2][8]

Dual Functionality: Phosphate Binding in Chronic Kidney Disease

An important aspect of ferric citrate's therapeutic profile is its dual functionality in patients with CKD. In addition to treating IDA, ferric citrate acts as a phosphate binder.[11][12][13] In the gastrointestinal tract, the ferric iron binds to dietary phosphate, forming an insoluble ferric phosphate compound that is excreted in the stool.[10] This action helps to lower serum phosphate levels, a critical aspect of managing mineral and bone disorders in CKD patients.[12]

Future Directions and Unmet Needs

While this compound represents a significant advancement in the treatment of IDA, ongoing research continues to explore its full therapeutic potential. Areas of future investigation include its use in other patient populations with IDA, long-term safety and efficacy, and its impact on hard clinical outcomes. Further research is also needed to fully elucidate the mechanisms by which ferric citrate modulates iron absorption and phosphate metabolism.

Conclusion

The journey of this compound from its initial synthesis to its establishment as a key therapeutic agent for iron-deficiency anemia is a testament to the power of targeted drug development. Its unique mechanism of action, which combines effective iron delivery with improved gastrointestinal tolerability, has addressed a significant unmet need in the management of IDA. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the successful translation of chemical principles into clinical solutions.

References

- What is the mechanism of Sodium Ferrous Citrate?

- What is Sodium Ferrous Citrate used for?

- Ferric Citrate Hydrate Successfully Treats Iron Deficiency Anemia, Study Finds | HCPLive. (2025-05-31).

- Iron(III)

- Ferric citrate (oral route) - Side effects & dosage - Mayo Clinic. (2025-11-01).

- Ferric citrate improves iron-deficiency anemia in chronic kidney disease. (2017-01-19).

- US20050080283A1 - Pharmaceutical-grade ferric citrate - Google P

- Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PubMed. (2021-03-15).

- Improved Method For The Synthesis Of Ferric Organic Compounds - Quick Company.

- Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citr

- Ferric Citrate: MedlinePlus Drug Inform

- FDA Approves Ferric Citrate for Iron Deficiency Anemia - HCPLive. (2017-11-07).

- Pharmaceutical-grade ferric citrate for medical use - European Patent Office - EP 1931689 B1 - Googleapis.com. (2007-02-22).

- Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC.

- Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis - ScienceForecast Public

- CN105985232A - Ferric citrate with high iron content and preparation method therefor - Google P

- This compound or Sodium ferric citr

- Ferric Citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com.

- Reference ID: 3622419 This label may not be the latest approved by FDA.

- Ferric Citr

- A 58-Week Safety and Efficacy Trial of Ferric Citrate in Patients With ESRD on Dialysis. (2014-12-07).

- A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in p

- Ferric Sodium Citr

- A Multicenter Single-Arm Study of Switching to Ferric Citrate Hydrate for Iron Deficiency Anemia in Patients Intolerant to Oral Iron: RIO-SWITCH - NIH. (2025-03-07).

- The ins and outs of ferric citr

- A Pilot Randomized Trial of Ferric Citrate Coordination Complex for the Tre

- Ferric Citr

Sources

- 1. hcplive.com [hcplive.com]

- 2. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sodium Ferrous Citrate? [synapse.patsnap.com]

- 4. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 5. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 6. What is Sodium Ferrous Citrate used for? [synapse.patsnap.com]

- 7. haaselab.org [haaselab.org]

- 8. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hcplive.com [hcplive.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 12. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferric Citrate: MedlinePlus Drug Information [medlineplus.gov]

Ferric sodium citrate CAS number and molecular formula

An In-depth Technical Guide to Ferric Sodium Citrate for Researchers and Drug Development Professionals

Executive Summary

This compound is a complex coordination compound with significant applications in the pharmaceutical and food industries. Primarily utilized as a highly bioavailable iron supplement for treating iron-deficiency anemia, its utility extends to a phosphate binder for patients with chronic kidney disease. This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical identity, synthesis methodologies, biological mechanism of action, and the analytical techniques essential for its characterization and quality control. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical reference for laboratory and clinical development.

Core Identification and Physicochemical Properties

A critical aspect of working with this compound is understanding its chemical identity, which can be ambiguous due to its complex nature and the existence of various stoichiometric forms.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the number 52031-09-1 to this compound.[1][2][3] However, significant discrepancies exist in the literature and chemical databases regarding its precise molecular formula and weight. This variability often stems from different molar ratios of iron, sodium, and citrate in the complex, as well as the degree of hydration. The notation "2-Hydroxy-1,2,3-propanetricarboxylate/iron(III)/sodium,(1:x:x)" found in some databases explicitly points to this variable stoichiometry.[1]

For drug development and manufacturing, it is imperative to define and control the specific molecular entity being used. Below is a summary of the commonly cited formulas:

| Attribute | Representation 1 | Representation 2 |

| Molecular Formula | C18H15FeNa6O21[1][4][5] | C6H4FeNaO7[2][3] |

| Molecular Weight | 761.08 g/mol [1][4][5] | 266.93 g/mol [3] |

| Primary Sources | LookChem, Parchem, ChEMBL[1][4][5] | Guidechem, PubChem[2][3] |

| Potential Structure | Likely represents a more complex polynuclear structure or a specific salt form. | Represents a simpler 1:1:1 molar ratio of iron, citrate, and sodium. |

Physicochemical Data

The physical and chemical properties of this compound are essential for formulation development and process chemistry. The data available is often sparse and dependent on the specific form of the complex.

| Property | Value | Source |

| CAS Number | 52031-09-1 | [1][3] |

| Appearance | Data not consistently available; typically a powder. | |

| Boiling Point | 309.6 °C at 760 mmHg (of citric acid component) | [1] |

| Flash Point | 155.2 °C (of citric acid component) | [1] |

| Solubility | Soluble in water. | [6] |

Synthesis and Manufacturing

The synthesis of this compound involves the complexation of a ferric iron salt with a citrate source. The reaction conditions, particularly pH and the molar ratio of precursors, are critical determinants of the final product's structure and properties, influencing whether mononuclear or polynuclear complexes are formed.

Principles of Synthesis

The core of the synthesis is the reaction between an iron(III) source, such as ferric nitrate or ferric chloride, and a citrate source, like citric acid or sodium citrate.[7] The reaction is typically performed in an aqueous or alcoholic solution. Adjusting the pH to a basic range (e.g., pH ~8) ensures the deprotonation of citric acid's carboxylic acid groups, which act as ligands to chelate the Fe³⁺ ion. The molar ratio of citrate to iron is a key experimental parameter; higher ratios of citrate tend to favor the formation of stable, mononuclear ferric citrate complexes.

Experimental Protocol: Synthesis of a Mononuclear Ferric Citrate Complex

This protocol is adapted from the methodology described by Li H. and Su J. (2018) for producing a stable, mononuclear ferric citrate complex, which is often desirable for pharmaceutical applications due to its consistent properties.

Materials:

-

Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Sodium Hydroxide (NaOH)

-

Ethanol (96%)

-

Deionized Water

Procedure:

-

Precursor Preparation: Prepare separate aqueous solutions of Iron (III) nitrate nonahydrate and citric acid monohydrate. To favor a mononuclear complex, a high molar ratio of citrate to iron (e.g., 9:1) should be used.

-

pH Adjustment: Slowly add the iron nitrate solution to the citric acid solution under constant stirring. Adjust the pH of the mixture to approximately 8.0 using a NaOH solution. This step is crucial for promoting the formation of the desired complex.

-

Reaction: Continue stirring the resulting solution for a minimum of 3 hours at room temperature to ensure the complexation reaction goes to completion.

-

Concentration: Reduce the volume of the solution using a rotary evaporator under vacuum.

-

Precipitation: Induce precipitation of the ferric citrate complex by adding 96% ethanol to the concentrated solution. The complex is less soluble in ethanol, causing it to precipitate out.

-

Purification: Collect the solid precipitate by filtration. To purify the product, re-dissolve it in a minimal amount of deionized water and re-precipitate with ethanol. Repeat this step as necessary to remove unreacted precursors and byproducts.

-

Drying: Dry the final solid product in a vacuum oven at 60°C overnight to yield the purified this compound complex.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a mononuclear this compound complex.

Mechanism of Action in Biological Systems

In pharmaceutical applications, this compound serves as a prodrug that delivers iron for absorption in the gastrointestinal tract to treat iron-deficiency anemia.[6][8]

Iron Absorption and Bioavailability

The efficacy of this compound is rooted in the dual role of the citrate ligand.[6][8] Firstly, it chelates the ferric (Fe³⁺) iron, keeping it soluble and stable as it passes through the acidic environment of the stomach.[6] Secondly, it helps prevent the premature oxidation of ferrous iron (Fe²⁺), which is the form preferentially absorbed by the intestine.[8]

The absorption process can be summarized as follows:

-

Dissociation: In the gut, the complex releases iron. Ferric iron (Fe³⁺) is converted to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome B (DCYTB) on the surface of intestinal cells (enterocytes).[9]

-

Uptake: The ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[8][9]

-

Cellular Fate: Inside the enterocyte, iron can either be stored as ferritin or transported out of the cell into the bloodstream.

-

Export: The protein ferroportin, located on the basolateral membrane of the enterocyte, exports Fe²⁺ from the cell.[9]

-

Systemic Transport: As it exits, the iron is re-oxidized to Fe³⁺ by the enzyme hephaestin and immediately binds to the plasma protein transferrin, which transports it throughout the body to sites of use, such as the bone marrow for hemoglobin synthesis.[6][9]

Iron Absorption Pathway Diagram

Caption: Cellular pathway of iron absorption from this compound.

Analytical and Quality Control Methodologies

Rigorous analytical testing is essential to ensure the identity, purity, strength, and quality of this compound for pharmaceutical use. Regulatory bodies like the FDA provide guidance on establishing the sameness of the active pharmaceutical ingredient (API) compared to a reference standard.[10]

Overview of Characterization Techniques

A combination of analytical methods is required for full characterization:

-

Ratio of Iron to Citrate: This is a critical quality attribute. It can be determined using separate assays for iron (e.g., titration) and citrate (e.g., HPLC).[11]

-

Oxidation State of Iron: Mössbauer spectroscopy is a definitive method for confirming that the iron is in the ferric (Fe³⁺) state.[10]

-

Elemental Analysis: Provides data on the percentage of carbon, hydrogen, iron, and sodium to confirm the empirical formula.[10]

-

Spectroscopy: High-resolution mass spectrometry helps determine the molecular weight and structure of the complex, while Infrared (IR) spectroscopy identifies the key functional groups present.[10][12]

-